2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes cyano, methoxy, and phenyl groups
Preparation Methods
The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.
Amidation: The intermediate is then reacted with 4-methoxyaniline under acidic conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide include:
2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile: An intermediate in its synthesis with similar structural features.
3,4-dimethoxybenzaldehyde: A precursor in its synthesis, also used in various organic reactions.
4-methoxyaniline: Another precursor, commonly used in the synthesis of aromatic amides.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-7-5-15(6-8-16)21-19(22)14(12-20)10-13-4-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZIVGHFLFRXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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